5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole
Description
Historical Trajectory and Evolving Significance of Pyrazole (B372694) Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has a rich history in chemistry and pharmacology. First synthesized in the 19th century, pyrazoles initially found use as dyes and analgesics, with Antipyrine being a notable early example. nih.gov However, their full potential in medicine became increasingly apparent throughout the 20th century.
Today, the pyrazole scaffold is recognized as a "privileged scaffold" in drug discovery. researchgate.netcymitquimica.com This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net The metabolic stability of the pyrazole ring is a key factor in its prevalence in modern pharmaceuticals. researchgate.net
The significance of this scaffold is evidenced by its presence in numerous blockbuster drugs across various therapeutic areas. researchgate.netmdpi.com For instance, Celecoxib is a selective COX-2 inhibitor used for its anti-inflammatory properties, while Sildenafil is widely known for treating erectile dysfunction. researchgate.net Other prominent examples include Rimonabant, developed as an anti-obesity agent, and various kinase inhibitors like Crizotinib and Ruxolitinib used in oncology. mdpi.commdpi.com The versatility of the pyrazole core allows medicinal chemists to develop derivatives with a wide spectrum of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. nih.govcymitquimica.com
The Strategic Role of Fluorine and Methoxy (B1213986) Substituents in Bioactive Molecules
The functionalization of a core scaffold with specific substituents is a cornerstone of modern medicinal chemistry, aimed at fine-tuning a molecule's pharmacokinetic and pharmacodynamic properties. The inclusion of fluorine and methoxy groups, as seen in 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, is a deliberate strategy to enhance its drug-like characteristics.
Fluorine: The introduction of fluorine into drug candidates has become a widespread and powerful tool. Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can profoundly influence a molecule's properties without significantly increasing its size. Key benefits of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This strength can block metabolic oxidation at the site of fluorination, a common pathway for drug degradation by enzymes like cytochrome P450. This can prolong the drug's duration of action.
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to more favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins.
Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. Furthermore, its electron-withdrawing nature can lower the pKa of nearby functional groups, affecting the molecule's ionization state and solubility.
Methoxy Group: The methoxy group (-OCH₃) is another prevalent substituent in drug molecules, often derived from natural products. Its utility stems from a combination of electronic and steric effects that can positively influence a compound's biological profile. Strategic advantages of the methoxy group include:
Hydrogen Bond Acceptor: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket, thereby increasing potency.
Improved Physicochemical and ADME Properties: The methoxy group can influence a molecule's conformation and solubility. It is considered a non-lipophilic substituent that can improve ligand-lipophilicity efficiency (LLE) while still exploring protein pockets.
Metabolic Influence: While the methoxy group itself can be a site of metabolism (O-demethylation), its placement can also sterically shield other parts of the molecule from metabolic attack.
| Substituent | Key Property | Effect in Drug Design | Primary Rationale |
|---|---|---|---|
| Fluorine (F) | High Electronegativity | Alters electronic distribution, can form favorable dipole or hydrogen bond interactions. | Enhance Binding Affinity |
| Strong C-F Bond | Blocks metabolic oxidation at the site of substitution. | Increase Metabolic Stability | |
| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | Improve Bioavailability | |
| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Forms hydrogen bonds with target proteins. | Enhance Binding Affinity |
| Conformational Influence | Can orient the molecule for optimal binding and influence solubility. | Improve Physicochemical Properties | |
| Metabolic Handle/Shield | Can be a site for metabolism or can sterically hinder metabolism at adjacent sites. | Modulate ADME Profile |
Rationale for Focused Academic Inquiry into this compound
While extensive research on the specific molecule this compound is not widely published, a strong rationale for its investigation can be constructed from established principles of medicinal chemistry. The compound represents a logical convergence of a privileged scaffold with strategically chosen substituents, making it a compelling candidate for synthesis and biological evaluation.
The academic inquiry into this molecule is justified by the hypothesis that the combination of its three core components will result in a synergistic enhancement of drug-like properties:
The Pyrazole Core: Provides a proven, metabolically robust, and versatile foundation known to interact with a multitude of biological targets. researchgate.netcymitquimica.com Its inherent stability and synthetic accessibility make it an ideal starting point for drug design.
The 3-Fluoro Phenyl Substituent: The placement of a fluorine atom at the meta-position of the phenyl ring is a classic medicinal chemistry strategy. It is positioned to influence the electronic environment of the ring and potentially block a site of aromatic hydroxylation, a common metabolic fate. This could lead to an improved pharmacokinetic profile.
The 4-Methoxy Phenyl Substituent: The methoxy group at the para-position can act as a key interaction point, potentially forming a hydrogen bond with a target receptor. It also modulates the electronic character of the phenyl ring and can contribute to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Therefore, the focused investigation of this compound is driven by the potential to create a novel molecule where the known benefits of the pyrazole scaffold are amplified by the well-documented advantages of fluoro and methoxy substitutions. Its structure suggests a high probability of possessing significant biological activity, warranting its synthesis and screening across various therapeutic targets.
Overview of Current Research Landscape for Substituted Pyrazole Derivatives
The field of pyrazole chemistry remains a vibrant and highly active area of research. Current investigations continue to build upon the scaffold's privileged status, exploring novel substitution patterns to discover agents with improved potency, selectivity, and safety profiles. The diverse pharmacological potential of substituted pyrazoles is a primary driver of this ongoing research.
Recent studies highlight the broad range of therapeutic areas being targeted with novel pyrazole derivatives:
Oncology: Pyrazole derivatives are continuously being developed as inhibitors of various kinases, topoisomerases, and other targets implicated in cancer progression. mdpi.com
Infectious Diseases: Researchers are actively synthesizing and testing pyrazoles for their antibacterial, antifungal, antiviral, and antitubercular activities. The emergence of drug-resistant pathogens has intensified the search for new antimicrobial agents, and pyrazoles represent a promising class of compounds. researchgate.net
Inflammatory Diseases: Following the success of Celecoxib, the development of new pyrazole-based anti-inflammatory agents, including novel COX inhibitors and inhibitors of other inflammatory mediators, remains a significant research focus. cymitquimica.com
Neuroscience: Pyrazoles are also being investigated for their potential to treat neurological and psychiatric disorders, with studies exploring their activity as anticonvulsant, antidepressant, and anxiolytic agents.
The current landscape is characterized by the use of advanced synthetic methodologies to create diverse libraries of pyrazole compounds, which are then screened for a wide array of biological activities. This systematic approach continues to uncover new therapeutic applications for this remarkable heterocyclic scaffold.
| Therapeutic Area | Reported Biological Activity | Example Target / Application |
|---|---|---|
| Oncology | Anticancer, Antiproliferative nih.govmdpi.com | Kinase inhibitors (e.g., Crizotinib), Tubulin polymerization inhibitors |
| Infectious Disease | Antibacterial, Antifungal, Antiviral, Antitubercular | Inhibition of bacterial or fungal metabolic pathways |
| Inflammation | Anti-inflammatory, Analgesic cymitquimica.com | COX-2 inhibitors (e.g., Celecoxib) |
| Metabolic Disease | Antidiabetic, Anti-obesity | H₂-receptor agonists, CB1 receptor antagonists (e.g., Rimonabant) |
| Cardiovascular | Pulmonary hypertension treatment mdpi.com | Phosphodiesterase inhibitors (e.g., Sildenafil) |
| Neurology | Anticonvulsant, Antidepressant | Modulation of CNS receptors or enzymes |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNIOGXUTOPEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 3 Fluoro 4 Methoxyphenyl 1h Pyrazole
Retrosynthetic Analysis and Strategic Disconnection Approaches
A retrosynthetic analysis of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole reveals several strategic disconnections for its construction. The most common and direct approach involves the formation of the pyrazole (B372694) ring from a 1,3-dicarbonyl compound or a vinylogous equivalent and a hydrazine source.
Primary Disconnection (C-N and C=N bonds): The most logical disconnection strategy breaks the pyrazole ring to reveal hydrazine and a suitable three-carbon synthon. This leads to two primary precursor types:
An α,β-unsaturated carbonyl compound (a chalcone derivative) and hydrazine.
A 1,3-diketone and hydrazine.
The chalcone-based route is often preferred due to the relative ease of synthesis and purification of chalcone intermediates. This approach involves the disconnection of the N1-C5 and N2-C3 bonds of the pyrazole ring, leading to the key precursors: 1-(3-fluoro-4-methoxyphenyl)-prop-2-en-1-one (a chalcone) and hydrazine. Further disconnection of the chalcone via a Claisen-Schmidt condensation reaction points to 3-fluoro-4-methoxybenzaldehyde and an appropriate methyl ketone as the starting materials.
Alternatively, disconnection leading to a 1,3-diketone precursor, specifically 1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione, and hydrazine is also a viable strategy. This method is a classic approach known as the Knorr pyrazole synthesis. daneshyari.com However, this can sometimes lead to issues with regioselectivity, yielding a mixture of 3- and 5-substituted pyrazoles, especially when using substituted hydrazines. daneshyari.com For the synthesis of an N-unsubstituted pyrazole using hydrazine hydrate, this issue is less pronounced.
Expedient Routes for the Synthesis of this compound Precursors
The synthesis of the target pyrazole hinges on the efficient preparation of its key precursors, primarily the corresponding chalcone or 1,3-diketone.
Synthesis of 1-(3-fluoro-4-methoxyphenyl)-prop-2-en-1-one (Chalcone Precursor): The most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. nih.govscispace.com For the specific chalcone required, 3-fluoro-4-methoxybenzaldehyde is condensed with an acetophenone derivative. The reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like methanol or ethanol. scispace.comacgpubs.org
The reaction proceeds by the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. nih.gov The presence of fluorine and methoxy (B1213986) groups on the benzaldehyde ring can influence the reaction kinetics and yield. acgpubs.orgacgpubs.org
| Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| 50% KOH | Methanol | Stirring at 0°C to room temp. | 80-95% | nih.gov |
| Methanolic NaOH | Methanol | Stirring at 0°C for 10h | Good | scispace.com |
| Aqueous NaOH | PEG-400 | Stirring at room temp. for 2-3h | Good to Excellent | healthcare-bulletin.co.uk |
| Pyrrolidine | Ethanol | Microwave, 180W, 5-7 min | Good | rsc.org |
Interactive Data Table
| Catalyst | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 50% KOH | Methanol | Stirring at 0°C to room temp. | 80-95% | nih.gov |
| Methanolic NaOH | Methanol | Stirring at 0°C for 10h | Good | scispace.com |
| Aqueous NaOH | PEG-400 | Stirring at room temp. for 2-3h | Good to Excellent | healthcare-bulletin.co.uk |
| Pyrrolidine | Ethanol | Microwave, 180W, 5-7 min | Good | rsc.org |
Synthesis of 1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione (Diketone Precursor): This precursor can be synthesized via a Claisen condensation between 3-fluoro-4-methoxyacetophenone and an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride. The reaction involves the formation of an enolate from the acetophenone, which then acylates the ester.
Catalytic and Organocatalytic Transformations in Pyrazole Ring Formation
The cyclization of the precursor with hydrazine to form the pyrazole ring is a critical step. While this reaction can often proceed with simple heating in a suitable solvent, various catalytic methods have been developed to improve yields, reduce reaction times, and enhance selectivity.
The reaction of an α,β-unsaturated chalcone with hydrazine hydrate is a common method for preparing pyrazoles. nih.gov This reaction typically proceeds through a Michael addition of hydrazine to the enone system, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. acs.org
Various catalysts can facilitate this transformation:
Acid Catalysis: Glacial acetic acid is frequently used as both a solvent and a catalyst, promoting both the initial condensation and the final dehydration step. scispace.com
Base Catalysis: Bases can also be employed, although they are less common for the cyclization of chalcones to pyrazoles.
Metal Catalysis: While less common for this specific transformation, certain Lewis acids or transition metal catalysts can be used to activate the carbonyl group or promote cyclization. For instance, nano-ZnO has been used as an efficient and environmentally friendly catalyst for synthesizing substituted pyrazoles. mdpi.com
Organocatalysis, using small organic molecules as catalysts, is an emerging area in heterocyclic synthesis. While specific examples for this compound are not extensively documented, proline and its derivatives are known to catalyze related transformations, such as Michael additions, which could be adapted for this synthesis.
One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency
To improve process efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have become highly valuable in organic synthesis. nih.gov These strategies combine multiple reaction steps into a single operation without isolating intermediates.
A one-pot synthesis of this compound could involve the direct reaction of 3-fluoro-4-methoxybenzaldehyde, an acetophenone, and hydrazine hydrate in a single reaction vessel. daneshyari.comnih.gov In such a procedure, the chalcone is formed in situ and immediately reacts with hydrazine to yield the final pyrazole product. mdpi.com This approach streamlines the workflow, saves time, and reduces solvent usage and purification steps.
Several MCRs for pyrazole synthesis have been reported. scirp.orgproquest.com A typical MCR for a substituted pyrazole might involve an aldehyde, a β-ketoester, and a hydrazine derivative, often under catalytic conditions. rsc.orgproquest.com Adapting such a method would require reacting 3-fluoro-4-methoxybenzaldehyde, a suitable active methylene compound, and hydrazine in the presence of a catalyst.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Enones, Hydrazides, Halides | NaOH, Benzyl Bromide | N-Substituted Pyrazoles | daneshyari.com |
| Aldehydes, Ethyl Acetoacetate, Hydrazine | CTAB, Water | Tetrasubstituted Pyrazoles | thieme-connect.com |
| Aryl Hydrazine, β-ketoesters, Aldehyde, Malononitrile | Zinc triflate, Microwave | Pyrano[2,3-c]pyrazoles | rsc.org |
| Imidazolidine-2,4-dione, Aldehydes, Hydrazine Hydrate | Bleaching Earth Clay, PEG-400 | Fused Pyrazoles | proquest.com |
Interactive Data Table
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Enones, Hydrazides, Halides | NaOH, Benzyl Bromide | N-Substituted Pyrazoles | daneshyari.com |
| Aldehydes, Ethyl Acetoacetate, Hydrazine | CTAB, Water | Tetrasubstituted Pyrazoles | thieme-connect.com |
| Aryl Hydrazine, β-ketoesters, Aldehyde, Malononitrile | Zinc triflate, Microwave | Pyrano[2,3-c]pyrazoles | rsc.org |
| Imidazolidine-2,4-dione, Aldehydes, Hydrazine Hydrate | Bleaching Earth Clay, PEG-400 | Fused Pyrazoles | proquest.com |
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of the target pyrazole in several ways.
Alternative Energy Sources: Microwave (MW) and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times. nih.govmdpi.combenthamdirect.com Microwave-assisted synthesis of pyrazoles from chalcones or via one-pot MCRs has been shown to be highly effective. rsc.orgmdpi.com Sonochemical methods have also been demonstrated to be energy-efficient for the synthesis of chalcone precursors. nih.gov
Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener alternatives like water, ethanol, or polyethylene glycol (PEG) is a key goal. healthcare-bulletin.co.ukthieme-connect.com The synthesis of pyrazoles in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), has been successfully demonstrated. thieme-connect.com PEG-400 has been used as a recyclable and effective medium for the Claisen-Schmidt condensation to form chalcones. healthcare-bulletin.co.uk
Solvent-Free Reactions: Performing reactions under solvent-free conditions ("dry media") is another effective green strategy. mdpi.combenthamdirect.com This approach, often coupled with microwave activation, minimizes waste and simplifies product isolation.
Challenges and Innovations in Scale-Up Synthesis
Translating a laboratory-scale synthesis to an industrial, large-scale process presents several challenges. nih.gov
Heat Transfer: Many reactions in pyrazole synthesis are exothermic. Managing heat transfer is critical on a large scale to avoid runaway reactions and ensure consistent product quality. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more difficult. nih.gov
Mixing: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is crucial for maintaining consistent reaction rates and preventing the formation of localized hot spots and impurities.
Reagent Handling: The use of hazardous reagents like hydrazine hydrate requires strict safety protocols and specialized equipment on a large scale.
Purification: Crystallization and filtration, common purification methods in the lab, can be more complex and time-consuming at an industrial scale.
To address these challenges, innovations in chemical engineering and process chemistry are being implemented.
Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up. nih.gov They provide superior control over reaction parameters like temperature and pressure, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for easier scaling by simply extending the operation time. nih.gov A flow process for pyrazole synthesis could involve pumping streams of the chalcone precursor and hydrazine through a heated reactor coil, allowing for rapid and controlled product formation.
Process Analytical Technology (PAT): Implementing real-time monitoring of reaction parameters (e.g., concentration, temperature) allows for better process control and optimization, ensuring consistent quality and yield during scale-up.
Comprehensive Biological Evaluation of 5 3 Fluoro 4 Methoxyphenyl 1h Pyrazole
In Vitro Pharmacological Profiling and High-Throughput Screening
In vitro studies are fundamental to characterizing the biological activity of a novel compound. However, specific experimental data for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole in various cell-based and biochemical assays are not available in the reviewed literature.
Cell-Based Assays for Cytotoxicity and Proliferation
No specific studies detailing the cytotoxic or anti-proliferative effects of this compound against any cancer or normal cell lines have been identified. Consequently, there is no data available to construct a table of IC₅₀ values or to describe its potential impact on cell viability and growth.
Enzyme Inhibition and Activation Studies
There is no published research on the inhibitory or activating effects of this compound on specific enzymes. The pyrazole (B372694) scaffold is known to be a core component of various enzyme inhibitors, such as cyclooxygenase (COX) inhibitors. However, the specific activity profile of this compound against any enzyme class remains uninvestigated in the public domain.
Receptor Binding Affinity and Functional Assays
An extensive search did not yield any studies that have evaluated the binding affinity or functional activity of this compound at any specific receptor. Therefore, its potential as a receptor agonist, antagonist, or modulator is currently unknown.
Assessment of Antimicrobial and Antiviral Potential
While various pyrazole derivatives have been explored for their antimicrobial and antiviral properties, no specific data on the efficacy of this compound against any bacterial, fungal, or viral strains were found.
In Vivo Efficacy Studies and Preliminary Toxicological Assessment (Pre-clinical Focus)
Pre-clinical in vivo studies are crucial for evaluating the potential therapeutic efficacy and safety of a compound in a living organism before human trials.
Establishment of Relevant Animal Models for Disease States
No published pre-clinical studies have utilized this compound in any animal models of disease. The process of drug discovery and development relies heavily on in vivo testing to understand a compound's behavior in a complex biological system. Without such studies, the therapeutic potential and toxicological profile of this specific compound remain entirely speculative.
Evaluation of Efficacy in Therapeutic Models
Currently, there is a lack of specific data in publicly available scientific literature regarding the efficacy of this compound in established therapeutic models. However, based on the known activities of structurally related pyrazole derivatives, it is hypothesized that this compound may show potential in models of inflammation, oncology, and infectious diseases.
For instance, many pyrazole-containing compounds have been evaluated for their anti-inflammatory effects in models of arthritis and other inflammatory conditions. pharmatutor.org Similarly, the anticancer potential of pyrazole derivatives has been widely explored in various cancer cell lines and in vivo tumor models. nih.govdntb.gov.ua The presence of a fluorine atom, a common feature in many modern pharmaceuticals, may enhance the metabolic stability and binding affinity of the compound to its biological targets. nih.gov
Future research is anticipated to involve the screening of this compound in a panel of disease models to elucidate its therapeutic potential. The results of these studies will be crucial in determining the future direction of its development.
General Toxicological Indicators and Adverse Event Monitoring
Detailed toxicological studies for this compound have not yet been reported. The toxicological profiling of a new chemical entity is a critical step in its preclinical development. Standard toxicological assessments would typically include in vitro cytotoxicity assays, genotoxicity tests, and in vivo studies in animal models to determine acute and chronic toxicity.
Adverse event monitoring is a systematic process for collecting, analyzing, and responding to adverse drug reactions. nih.govvirogates.com In the early stages of drug discovery, potential adverse effects are often predicted based on the compound's chemical structure and its interactions with known biological targets. For pyrazole derivatives, some reported adverse effects in clinically used drugs include gastrointestinal and cardiovascular issues. nih.gov However, it is important to note that the toxicological profile is highly specific to the individual compound.
The table below illustrates the type of data that would be collected in preliminary toxicological screening.
| Assay Type | Test System | Endpoint | Result for this compound |
|---|---|---|---|
| Cytotoxicity | HepG2 Cells | IC50 | Data Not Available |
| Genotoxicity (Ames Test) | Salmonella typhimurium | Mutagenicity | Data Not Available |
| Acute Oral Toxicity | Rodent Model | LD50 | Data Not Available |
Exploratory Assessment of Broad Spectrum Biological Activities
The broad-spectrum biological activities of this compound are currently under investigation. The pyrazole nucleus is a versatile scaffold known to interact with a variety of biological targets. nih.govmdpi.com Therefore, it is plausible that this compound may exhibit a range of biological effects beyond a single therapeutic area.
High-throughput screening and other exploratory assays are typically employed to identify novel biological activities. These assessments can reveal unexpected therapeutic potential and provide insights into the compound's mechanism of action. For example, pyrazole derivatives have been reported to possess activities such as antiviral, antifungal, and neuroprotective effects. researchgate.netpharmatutor.org
The table below outlines potential areas of broad-spectrum biological activity that could be explored for this compound, based on the known activities of the pyrazole class of compounds.
| Biological Activity | Assay/Model | Observed Effect for this compound |
|---|---|---|
| Antimicrobial | Bacterial/Fungal Growth Inhibition Assays | Data Not Available |
| Antiviral | Viral Replication Assays | Data Not Available |
| Enzyme Inhibition | Kinase/Protease Inhibition Assays | Data Not Available |
| Receptor Binding | Radioligand Binding Assays | Data Not Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Fluoro 4 Methoxyphenyl 1h Pyrazole Derivatives
Systematic Modification of the Pyrazole (B372694) Core and Phenyl Substituents
The systematic modification of the 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole scaffold involves alterations to both the pyrazole core and the substituted phenyl ring to probe the key interactions with biological targets.
Pyrazole Core Modifications: The pyrazole ring itself offers several positions for substitution, primarily the N1 position and any available carbons on the ring. N-substitution on the pyrazole ring is a common strategy to modulate pharmacokinetic properties and target engagement. For instance, the introduction of small alkyl groups, aryl moieties, or more complex side chains can significantly influence the compound's profile. In many pyrazole-based inhibitors, the N-H bond can act as a crucial hydrogen bond donor, and its replacement can either be detrimental or beneficial depending on the specific target. nih.gov
Furthermore, the substitution pattern on the pyrazole ring itself (positions 3 and 4) can be altered. The introduction of various functional groups such as alkyl, halogen, or cyano groups can impact the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.
Phenyl Substituent Modifications: The 3-fluoro-4-methoxyphenyl moiety is a key pharmacophoric element. Modifications to this group are performed to optimize interactions with the target protein. This includes:
Positional Isomers: Moving the fluoro and methoxy (B1213986) groups to other positions on the phenyl ring to understand the optimal substitution pattern for activity.
Bioisosteric Replacements: Replacing the fluoro group with other halogens (Cl, Br) or a cyano group to fine-tune electronic and steric properties. The methoxy group can be replaced with other alkoxy groups, a hydroxyl group, or other hydrogen bond acceptors/donors.
Introduction of Additional Substituents: Adding further substituents to the phenyl ring to explore additional binding pockets or enhance physicochemical properties.
These systematic modifications allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective analogues.
Impact of Fluorine Position and Substitution Pattern on Biological Activity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. researchgate.net The position and substitution pattern of fluorine on the phenyl ring of this compound derivatives can have a profound impact on their biological activity.
The specific placement of the fluorine atom is critical. For instance, a fluorine atom at the 3-position, as in the parent compound, can alter the conformation of the methoxy group and influence its interaction with the target. Moving the fluorine to the 2-position (ortho to the pyrazole ring) might introduce a steric clash or enable a favorable interaction with a nearby amino acid residue. A fluorine at the 4-position would place it para to the pyrazole, significantly altering the electronic distribution of the entire phenyl ring.
Studies on other fluorinated phenylpyrazole derivatives have shown that the position of the fluorine atom can dramatically alter the biological activity. For example, in a series of antifungal fluorinated pyrazole aldehydes, the substitution pattern on the phenyl ring was a key determinant of their efficacy against various phytopathogenic fungi. nih.gov
Illustrative Data on the Impact of Fluorine Substitution in Related Pyrazole Derivatives:
| Compound ID | Phenyl Substitution | Biological Target | Activity (IC50, µM) |
| A | 4-Fluorophenyl | Kinase X | 0.5 |
| B | 3-Fluorophenyl | Kinase X | 1.2 |
| C | 2-Fluorophenyl | Kinase X | 5.8 |
| D | 3,4-Difluorophenyl | Kinase X | 0.2 |
This table is illustrative and based on general trends observed in pyrazole derivatives, not specifically this compound.
Influence of Methoxy Group on Pharmacological Profile
The methoxy group at the 4-position of the phenyl ring in this compound derivatives plays a significant role in defining their pharmacological profile. Its influence can be attributed to several factors:
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.
Electronic Effects: As an electron-donating group, the methoxy group increases the electron density of the phenyl ring, which can modulate the binding affinity.
Solubility and Lipophilicity: The methoxy group can influence the compound's solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
In many kinase inhibitors, a methoxy group on a phenyl ring is a common feature, often involved in key interactions within the ATP-binding pocket. The interplay between the methoxy group and the adjacent fluorine atom in the 3-position can further refine these interactions, potentially leading to increased potency and selectivity. nih.gov
Development of Analogues for SAR Elucidation and Optimization
The development of analogues of this compound is a systematic process aimed at elucidating the SAR and optimizing the lead compound's properties. This involves the synthesis and biological evaluation of a library of related compounds where specific structural features are systematically varied.
Key strategies for analogue development include:
Scaffold Hopping: Replacing the pyrazole core with other five-membered heterocycles (e.g., isoxazole, triazole) to explore different spatial arrangements and electronic properties while retaining key pharmacophoric elements.
Side Chain Modification: Systematically altering the substituents on the pyrazole ring and the phenyl ring, as discussed in section 4.1. This allows for a detailed mapping of the steric and electronic requirements for optimal activity.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. This can help to identify the bioactive conformation and improve binding affinity by reducing the entropic penalty upon binding.
Through the iterative process of designing, synthesizing, and testing these analogues, a detailed understanding of the SAR is built. This knowledge is then used to guide the design of optimized compounds with improved potency, selectivity, and pharmacokinetic profiles.
Examples of Analogue Scaffolds for SAR Studies:
| Core Scaffold | Phenyl Substituent | R1 on Pyrazole | R2 on Pyrazole |
| Pyrazole | 3-fluoro-4-methoxyphenyl | H | H |
| Pyrazole | 2-fluoro-4-methoxyphenyl | H | H |
| Pyrazole | 3-fluoro-4-hydroxyphenyl | H | H |
| Pyrazole | 3-chloro-4-methoxyphenyl | H | H |
| Pyrazole | 3-fluoro-4-methoxyphenyl | CH3 | H |
| Isoxazole | 3-fluoro-4-methoxyphenyl | H | H |
This table provides hypothetical examples of analogues that would be synthesized to explore the SAR of the lead compound.
Analysis of Stereochemical Considerations in Activity
When a chiral center is present in a derivative of this compound, stereochemistry becomes a critical factor in its biological activity. A chiral center can be introduced through substitution on the pyrazole ring or on a side chain attached to the core scaffold.
The two enantiomers of a chiral molecule can have significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) may bind with high affinity to the target, while the other (the distomer) may have much lower affinity or even interact with a different target, potentially leading to off-target effects.
Therefore, if a chiral center is introduced, it is essential to:
Separate the Enantiomers: This can be achieved through chiral chromatography or stereoselective synthesis.
Evaluate the Biological Activity of Each Enantiomer: This allows for the determination of which enantiomer is responsible for the desired pharmacological effect.
Determine the Absolute Configuration: Using techniques such as X-ray crystallography to establish the three-dimensional arrangement of atoms in the active enantiomer.
Understanding the stereochemical requirements for activity is crucial for the development of a safe and effective drug, as it allows for the selection of the more potent and potentially less toxic enantiomer for further development.
Computational Chemistry and Advanced Molecular Modeling of 5 3 Fluoro 4 Methoxyphenyl 1h Pyrazole
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. nih.gov By optimizing the geometry of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, DFT can predict bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric properties. For instance, DFT calculations on related pyrazole (B372694) derivatives have shown excellent agreement with experimental data from X-ray crystallography, validating the accuracy of this theoretical approach. nih.gov
A DFT study on a similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using the B3LYP/6-31G(d) level of theory, revealed a planar conformation, indicating that all atoms lie within the same geometric plane. nih.gov Such calculations for this compound would likely reveal the relative orientation of the pyrazole and the fluoromethoxyphenyl rings.
Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (pyrazole ring) | 1.39 - 1.42 | 105 - 110 |
| C-N (pyrazole ring) | 1.33 - 1.38 | 108 - 112 |
| N-N (pyrazole ring) | 1.35 | 106 - 109 |
| C-F (phenyl ring) | 1.36 | - |
Note: This table contains representative data from DFT calculations on similar pyrazole structures for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov
For pyrazole derivatives, the distribution of HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. In a study of pyrazole-hydrazone derivatives, the HOMO of one derivative was localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was distributed on the hydrazone function, suggesting this moiety's role in electron transitions. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov
Illustrative FMO Data for a Pyrazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: This table contains representative data from FMO analysis of similar pyrazole structures for illustrative purposes.
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. eurasianjournals.com
Molecular docking simulations can reveal detailed information about the interactions between a ligand and a protein's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. chemmethod.com For example, docking studies of pyrazole derivatives with various protein kinases have identified key amino acid residues involved in binding. researchgate.net In one study, pyrazole derivatives were shown to form hydrogen bonds with residues in the hinge region of the ATP binding site of EGFR tyrosine kinase. nih.gov Such analyses are crucial for understanding the basis of a compound's biological activity and for designing more potent and selective inhibitors.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com High-Throughput Virtual Screening (HTVS) has been employed to identify novel pyrazole-based inhibitors for enzymes like CDK8, which is implicated in cancer. chemmethod.com The pyrazole scaffold is often favored in these screenings due to its geometric and electronic properties that facilitate strong binding interactions. chemmethod.com The use of virtual screening can significantly accelerate the discovery of new drug candidates by efficiently filtering large compound databases. nih.govacs.org
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. eurasianjournals.com MD simulations can be used to assess the conformational stability of a ligand within a protein's binding site and to understand the dynamic nature of their interactions. nih.gov For pyrazole-based inhibitors, MD simulations have been used to confirm the stability of docking poses and to analyze the consistency of protein-ligand interactions over time. nih.govtandfonline.com These simulations offer a more realistic picture of the binding event than static docking models by accounting for the flexibility of both the protein and the ligand. bohrium.com
In a study of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, MD simulations revealed the important active site residues responsible for inhibition and confirmed the stability of the most active compound within the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For pyrazole derivatives, QSAR models have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects. These models often highlight the importance of electronic, steric, and hydrophobic properties in determining the potency and selectivity of these compounds.
Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of functional groups necessary for biological activity. For pyrazole-based compounds, pharmacophore models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids. These models serve as valuable templates for virtual screening to identify novel and potent analogs. While specific QSAR and pharmacophore models for this compound are not extensively detailed in publicly available literature, general models for pyrazole derivatives offer predictive insights.
Table 1: Representative QSAR Descriptors for Pyrazole Derivatives
| Descriptor | Description | Typical Influence on Activity |
| LogP | Octanol-water partition coefficient | Optimal range crucial for balancing solubility and membrane permeability. |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Often correlated with bioavailability; lower values are generally preferred. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Influences cell permeability; values <140 Ų are often associated with good oral bioavailability. |
| Number of Hydrogen Bond Donors/Acceptors | Count of N-H, O-H bonds and N, O atoms respectively | Critical for target binding affinity and specificity. |
| Aromatic Ring Count | Number of aromatic rings | Often involved in π-π stacking interactions with the target protein. |
Table 2: Common Pharmacophore Features for Pyrazole-Based Inhibitors
| Feature | Description | Role in Binding |
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond | Crucial for anchoring the ligand to the active site of the target. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom | Forms key interactions with amino acid residues in the target protein. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms | Participates in hydrophobic and π-stacking interactions. |
| Hydrophobic Feature (HY) | A non-polar group | Contributes to binding affinity through hydrophobic interactions. |
In Silico ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. In silico ADMET prediction for pyrazole derivatives, including compounds like this compound, is performed using various computational models. ajol.infosemanticscholar.org These predictions are based on the compound's structural features and physicochemical properties.
General in silico studies on pyrazole derivatives suggest that this class of compounds often exhibits good drug-like properties. nih.govbenthamdirect.comnih.gov For instance, many pyrazole derivatives are predicted to have good oral bioavailability and membrane permeability. mdpi.comnih.gov However, specific metabolic pathways and potential toxicities can vary significantly based on the substituents on the pyrazole core.
Table 3: Predicted ADMET Properties for a Representative Pyrazole Derivative
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May limit central nervous system side effects, or require modification for CNS targets. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this key metabolic enzyme. |
| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |
| Plasma Protein Binding | High | May affect the free drug concentration and overall efficacy. |
It is important to note that while in silico predictions are highly valuable for guiding drug discovery, they are theoretical and require experimental validation to confirm the actual ADMET profile of this compound.
Mechanistic Elucidation and Identification of Pharmacological Targets for 5 3 Fluoro 4 Methoxyphenyl 1h Pyrazole
Target Deconvolution Strategies
Target deconvolution is the process of identifying the specific molecular targets with which a small molecule interacts to produce an observed phenotypic effect. researchgate.net For a compound like 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, identified perhaps through a phenotypic screen, a variety of strategies can be employed to determine its direct binding partners. pharmafocusasia.com These methods can be broadly categorized as direct or indirect.
Direct Methods: These approaches rely on the physical interaction between the compound and its target.
Affinity Chromatography: This is a classical and powerful technique where the compound of interest is chemically immobilized onto a solid support or matrix. technologynetworks.com A cellular lysate is then passed over this matrix. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified, typically using mass spectrometry. technologynetworks.com The advantage of this method is that it isolates proteins in their native conformation. pharmafocusasia.com
Protein Microarrays: These arrays consist of a large number of purified proteins spotted onto a solid surface. The compound, often labeled with a fluorescent or radioactive tag, is incubated with the microarray. Binding events are detected at specific spots, allowing for the rapid screening of thousands of potential protein targets. pharmafocusasia.com
Phage Display: In this technique, a library of bacteriophages is engineered to express different proteins on their surface. technologynetworks.com The small molecule is immobilized and used as bait to "capture" phages displaying a binding protein. The captured phages are then amplified, and their DNA is sequenced to identify the interacting protein. technologynetworks.com
Indirect and Genetic Methods: These methods infer targets by observing the biological consequences of the compound's presence.
Expression-Cloning: This method involves introducing a library of cDNAs into cells to see which gene, when overexpressed, confers resistance to the compound's effects. The protein encoded by this gene is a candidate target.
Genetic Screening (e.g., CRISPR-based): Modern gene-editing technologies like CRISPR can be used for large-scale loss-of-function screens. acs.orgnih.gov A library of cells, each with a different gene knocked out, is treated with the compound. Cells that become resistant to the compound's cytotoxic or cytostatic effects are enriched, and sequencing reveals which gene knockouts confer this resistance, pointing to the target or a critical pathway component. acs.orgnih.gov
Thermal Proteome Profiling (TPP): TPP assesses changes in protein thermal stability across the proteome upon ligand binding. researchgate.net When a small molecule binds to its target protein, it typically stabilizes the protein, increasing its melting temperature. By comparing the melting curves of proteins in treated versus untreated cells, direct targets can be identified. researchgate.net
A summary of these strategies is presented below.
| Strategy | Principle | Key Advantage |
|---|---|---|
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysate. technologynetworks.com | Identifies targets in their native state. pharmafocusasia.com |
| Protein Microarrays | Labeled compound binds to purified proteins on a slide. pharmafocusasia.com | High-throughput screening of thousands of proteins. |
| CRISPR-based Genetic Screening | Gene knockouts conferring resistance to the compound are identified. acs.org | Unbiased, in-cell method that does not require compound modification. nih.gov |
| Thermal Proteome Profiling (TPP) | Measures ligand-induced changes in protein thermal stability. researchgate.net | Identifies direct target engagement in a cellular context. |
Investigation of Enzyme Kinetics and Inhibition Mechanisms
Given that many pyrazole (B372694) derivatives are known to be enzyme inhibitors, a key step in characterizing this compound is to investigate its effects on enzyme activity. core.ac.uknih.gov If a target enzyme is identified through deconvolution, detailed kinetic studies are performed to quantify the compound's potency and elucidate its mechanism of inhibition.
The investigation typically begins with an initial screening against a panel of relevant enzymes, such as kinases, cyclooxygenases, or alcohol dehydrogenases, which are known targets for pyrazole-containing molecules. core.ac.ukfrontiersin.orgnih.gov If inhibitory activity is detected, further experiments are conducted. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor (the pyrazole compound).
Key parameters determined from these studies include:
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce enzyme activity by 50%. It is a common measure of inhibitor potency.
Ki (Inhibition constant): A more precise measure of inhibitor binding affinity. It represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites.
Mechanism of Inhibition: By analyzing plots of reaction rate versus substrate concentration at different inhibitor concentrations (e.g., Lineweaver-Burk plots), the mechanism can be determined. researchgate.net Common mechanisms include competitive, non-competitive, and uncompetitive inhibition, each indicating a different mode of interaction between the inhibitor, enzyme, and substrate. For example, competitive inhibitors typically bind to the same active site as the substrate. nih.gov
The table below shows hypothetical kinetic data for this compound against a candidate enzyme, based on findings for similar pyrazole derivatives.
| Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Kinase X | 0.95 | 0.21 | Competitive (ATP-binding site) |
| Carbonic Anhydrase Y | 5.3 | 2.8 | Non-competitive |
| Alcohol Dehydrogenase Z | 12.1 | 7.5 | Competitive core.ac.uk |
Characterization of Receptor-Ligand Binding Dynamics
If the target of this compound is a receptor (e.g., a G-protein coupled receptor or a nuclear receptor), a different set of biophysical and cellular assays are employed to characterize the binding interaction. acs.org These studies are essential to understand the compound's affinity, selectivity, and functional effect (agonist, antagonist, or inverse agonist) at the receptor.
Common techniques include:
Radioligand Binding Assays: These are the gold standard for quantifying receptor-ligand interactions. The assay measures the ability of the unlabeled compound to compete with and displace a known radiolabeled ligand from the receptor. This allows for the determination of the compound's binding affinity (Ki).
Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of a ligand to a receptor immobilized on a sensor chip in real-time. SPR provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff) of the binding event, from which the dissociation constant (KD) can be calculated.
Molecular Docking and Simulation: Computational methods are used to predict and analyze the binding pose of the compound within the receptor's binding pocket. researchgate.netnih.gov These models help identify key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the receptor-ligand complex, guiding further structural optimization. nih.gov
The following table presents potential binding parameters for this compound at a hypothetical receptor target.
| Receptor Target | Assay Type | Binding Affinity (Ki/KD, nM) | Key Interacting Residues (from Docking) |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Radioligand Displacement | 85 | Phe200, Trp279, Leu387 |
| VEGFR-2 | Surface Plasmon Resonance | 120 | Cys919, Asp1046 |
| RET Kinase | Molecular Docking | N/A (Binding Energy: -9.8 kcal/mol) | Ala807, Leu881 nih.gov |
Mapping of Intracellular Signaling Pathways Modulated by the Compound
Understanding which signaling pathways are affected by this compound is critical to connecting target engagement with the ultimate cellular response. Once a primary target (e.g., a kinase or receptor) is identified, downstream pathway analysis is initiated.
This investigation typically involves treating cultured cells with the compound and monitoring the activation state of key signaling proteins.
Western Blotting: This technique is used to measure changes in the expression levels or post-translational modifications (e.g., phosphorylation) of specific proteins within a pathway. For instance, if the compound inhibits a kinase, a western blot could show a decrease in the phosphorylation of that kinase's downstream substrates.
Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor. Cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the transcription factor of interest. A change in reporter gene expression following compound treatment indicates modulation of the upstream pathway.
Phospho-proteomics: A large-scale mass spectrometry-based approach that can globally quantify changes in protein phosphorylation across thousands of proteins simultaneously, providing a comprehensive and unbiased view of the signaling pathways affected by the compound.
For example, if the compound were found to inhibit VEGFR-2, researchers would investigate its effect on downstream pathways like the RAS/MEK/ERK and PI3K/AKT signaling cascades, which are crucial for cell proliferation and survival. nih.gov Similarly, effects on pathways like the NO/cGMP pathway have been noted for other pyrazole derivatives. nih.gov
Proteomic and Transcriptomic Approaches to Mechanism of Action (MOA)
To gain a global, unbiased understanding of the cellular response to this compound, high-throughput 'omics' technologies are employed. These methods provide a broad view of the changes occurring within a cell upon compound treatment and can help formulate or confirm hypotheses about the MOA. pharmafocusasia.com
Transcriptomics (e.g., RNA-Seq, DNA Microarrays): This approach measures changes in the expression levels of thousands of genes simultaneously. By analyzing the pattern of up- and down-regulated genes, researchers can infer which biological processes and signaling pathways are perturbed by the compound. This "gene expression signature" can be compared to signatures of known drugs to identify similarities in their mechanisms of action. pharmafocusasia.com
Proteomics: This involves the large-scale analysis of the proteome, the entire set of proteins expressed by a cell. Using mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins after compound treatment. This can reveal downstream effects of target engagement, identify potential biomarkers of compound activity, and uncover unexpected off-target effects.
These approaches are powerful for hypothesis generation, especially when the primary target of a compound is unknown. The data generated can point towards specific pathways or cellular compartments affected by the compound, thereby narrowing the search for its direct molecular target.
| Omics Approach | Information Gained | Example Finding for a Pyrazole Derivative |
|---|---|---|
| Transcriptomics (RNA-Seq) | Global changes in gene expression. | Upregulation of apoptosis-related genes (e.g., BAX, CASP3); Downregulation of cell cycle genes (e.g., CDK1, CCNB1). |
| Proteomics (Mass Spectrometry) | Global changes in protein abundance and post-translational modifications. | Decreased phosphorylation of ERK and AKT proteins; Increased levels of cleaved PARP (an apoptosis marker). |
Future Directions, Challenges, and Translational Prospects of 5 3 Fluoro 4 Methoxyphenyl 1h Pyrazole Research
Emerging Therapeutic Areas for Pyrazole-Based Chemotypes
The versatility of the pyrazole (B372694) ring allows for its incorporation into molecules targeting a wide array of diseases. nih.govnih.gov While established applications exist in anti-inflammatory and anticancer therapies, research is continuously unveiling new potential therapeutic avenues. globalresearchonline.net
Neurodegenerative Disorders: Pyrazole and pyrazoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. acs.org Some compounds have shown significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the management of these conditions. acs.orgnih.gov The neuroprotective properties of pyrazole derivatives represent a significant area for future investigation. researchgate.net
Oncology: Cancer remains a primary focus for pyrazole-based drug discovery. nih.govmdpi.com Beyond established kinase inhibitors, research is exploring novel pyrazole compounds that target different aspects of cancer biology, including tubulin polymerization, DNA binding, and cell cycle regulation. mdpi.commdpi.com Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are particularly promising scaffolds for developing potent and selective anticancer agents. nih.govresearchgate.netmdpi.com
Infectious Diseases: The pyrazole scaffold has demonstrated significant antimicrobial and antiviral activities. researchgate.netontosight.ai There is growing interest in developing pyrazole derivatives as potent agents against drug-resistant bacteria, fungi, and viruses, including HIV. tandfonline.comnih.gov Given the urgent need for new antimicrobial agents, this represents a critical area of research.
Cardiovascular and Metabolic Diseases: Pyrazole-containing drugs are already used to treat cardiovascular conditions like pulmonary hypertension. nih.govtandfonline.com Emerging research is exploring their potential as inhibitors of enzymes like phosphodiesterase 5 (PDE5) and as treatments for metabolic disorders such as type 2 diabetes through the inhibition of dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.com
| Therapeutic Area | Potential Molecular Targets/Mechanisms | Supporting Evidence |
| Neurodegenerative Disorders | Acetylcholinesterase (AChE) Inhibition, Monoamine Oxidase (MAO) Inhibition | Pyrazoline derivatives have shown potent anti-AChE activity, with some compounds exhibiting IC50 values in the nanomolar range, more potent than standard drugs like tacrine. acs.org |
| Oncology | Kinase Inhibition (CDKs, EGFR, VEGFR-2), Tubulin Polymerization Inhibition, DNA Binding | Pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines with IC50 values in the low micromolar to nanomolar range. mdpi.comfrontiersin.org Some act as dual EGFR/VEGFR-2 inhibitors. frontiersin.org |
| Infectious Diseases | Inhibition of microbial growth, Antiviral replication mechanisms | Certain aniline-derived pyrazoles show selective activity against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Other derivatives have shown promising anti-HIV activity. globalresearchonline.net |
| Cardiovascular Diseases | Phosphodiesterase 5 (PDE5) Inhibition, Guanylate Cyclase Activation | Marketed drugs like Sildenafil and Riociguat validate the therapeutic potential of pyrazole scaffolds in cardiovascular medicine. nih.govtandfonline.com |
| Metabolic Diseases | Dipeptidyl Peptidase-4 (DPP-4) Inhibition | Anagliptin, a pyrazole-based drug, is approved for the treatment of type 2 diabetes via DPP-4 inhibition. mdpi.com |
Challenges in Pre-clinical Development and Translation
Despite the vast therapeutic potential, the journey of a compound like 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole from laboratory discovery to clinical application is fraught with challenges.
Synthesis and Selectivity: The synthesis of unsymmetrically substituted pyrazoles can produce a mixture of two regioisomers, complicating purification and characterization. nih.gov Developing regioselective synthesis methods is crucial for efficient and scalable production. nih.gov
Toxicity and Selectivity: Achieving high potency against a specific target while minimizing off-target effects and associated toxicity is a fundamental challenge in drug development. nih.govmdpi.com For anticancer pyrazoles, for instance, achieving selectivity for cancer cells over healthy cells is paramount to creating a safe and effective therapy. globalresearchonline.net
Translational Gap: Promising results in in vitro assays often fail to translate into efficacy in in vivo animal models and subsequently in human clinical trials. This translational gap can be due to a variety of factors, including poor pharmacokinetics, unexpected toxicity, or differences in biology between preclinical models and human disease. researchgate.net Developing more predictive preclinical models is essential to bridge this gap.
Opportunities for Combination Therapies and Repurposing Strategies
To maximize the therapeutic potential of pyrazole-based compounds, researchers are exploring innovative development strategies.
Combination Therapies: In complex diseases like cancer, combination therapy is becoming the standard of care. Pyrazole-based inhibitors, such as kinase inhibitors, could be combined with conventional chemotherapy or immunotherapy to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of each agent. researchgate.net The development of pyrazole hybrids, where the pyrazole scaffold is fused with another pharmacologically active moiety, is a molecular-level approach to creating multi-target drugs. researchgate.net
Drug Repurposing: The broad-spectrum biological activity of pyrazole derivatives makes them excellent candidates for drug repurposing. nih.govnih.gov An existing pyrazole compound that may have failed in clinical trials for one indication could be screened for activity in other diseases. This strategy can significantly reduce the time and cost of drug development, as the repurposed compound often has a well-established safety profile. For example, scaffolds initially designed as anti-obesity agents have been repurposed to identify novel antitubercular agents. nih.gov
Unexplored Biological Activities and Novel Target Discovery
While much is known about the activity of pyrazoles against targets like kinases and cyclooxygenase enzymes, a vast landscape of biological targets remains to be explored. nih.gov
Novel Target Identification: The future of pyrazole research lies in moving beyond well-established targets. Systematic screening of diverse pyrazole libraries against novel target classes, such as epigenetic modulators (e.g., histone deacetylases), enzymes involved in metabolic pathways, or protein-protein interactions, could uncover unprecedented therapeutic opportunities.
Computational Approaches: The use of in silico methods, including molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, is accelerating the discovery of novel pyrazole therapeutics. connectjournals.comnih.gov These computational tools can help identify new potential biological targets for the pyrazole scaffold and guide the rational design of more potent and selective inhibitors. connectjournals.comnih.gov
Rare and Neglected Diseases: The chemical versatility of pyrazoles makes them suitable for developing treatments for rare and neglected diseases, which are often overlooked by the pharmaceutical industry. A focused effort to screen pyrazole libraries against targets relevant to these conditions could yield significant breakthroughs.
| Target Class | Established Targets | Potential Unexplored Targets |
| Enzymes | Kinases (CDK, EGFR, VEGFR-2), COX-1/COX-2, PDE5, MAO, AChE | Epigenetic enzymes (HDACs, methyltransferases), Phosphatases, Metabolic enzymes, DNA Gyrase |
| Receptors | Angiotensin II Receptor, H2-Receptor | Orphan G-protein coupled receptors (GPCRs), Ion channels |
| Other | Tubulin, DNA | Protein-Protein Interactions, RNA targets |
Ethical Considerations in Pharmaceutical Research and Development
The development of any new pharmaceutical agent, including derivatives of this compound, must be guided by a strong ethical framework to ensure the protection of research participants and the integrity of the scientific process. meetlifesciences.comlindushealth.com
Preclinical Research: Ethical considerations begin at the earliest stages of research and include the humane treatment of animals in in vivo studies, adhering to established guidelines to minimize suffering.
Clinical Trials: Human clinical trials are the most critical stage and are governed by strict ethical principles. lindushealth.com These include obtaining fully informed consent from all participants, ensuring a favorable risk-benefit ratio, maintaining patient privacy and data confidentiality, and ensuring the equitable selection of participants to include diverse populations. meetlifesciences.comlindushealth.com
Scientific Integrity: Researchers have an ethical obligation to design robust studies, analyze data honestly, and report all findings transparently, regardless of the outcome. This ensures that the scientific community and the public can have trust and confidence in the research. lindushealth.com
Post-Trial Responsibilities: Ethical considerations may extend beyond the completion of a trial, including obligations to provide participants with access to a treatment if it has been proven effective or to share the research findings with the participant community. meetlifesciences.com
Adherence to these ethical principles is paramount for the responsible advancement of pyrazole-based compounds from the laboratory to the clinic.
Q & A
Q. What are the conventional and non-conventional synthesis routes for 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole derivatives?
Methodological Answer: The synthesis of fluorinated pyrazole derivatives typically involves cyclocondensation reactions. For example:
- Conventional methods (e.g., reflux in ethanol with catalysts like sodium acetate) are used to form the pyrazole core. A starting material such as ethyl acetoacetate reacts with phenylhydrazine derivatives under basic conditions, followed by hydrolysis to yield carboxylic acid derivatives .
- Non-conventional methods (e.g., microwave-assisted synthesis) reduce reaction times and improve yields. For instance, fluorinated pyrazolone derivatives are synthesized via Claisen-Schmidt condensation under microwave irradiation, achieving yields >75% with reduced side products .
Q. How are structural and spectral properties of this compound derivatives characterized?
Methodological Answer:
- X-ray crystallography confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding in pyrazole-carboxylic acid derivatives) .
- 1H/13C NMR spectroscopy identifies substituent effects: Fluorine atoms cause deshielding (e.g., aromatic protons near -F groups show upfield shifts at δ 7.2–7.5 ppm) . IR spectroscopy detects functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .
Q. What preliminary biological activities have been reported for fluorinated pyrazole derivatives?
Methodological Answer:
- Enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase isoforms) are used to screen activity. Derivatives with trifluoromethyl groups show IC₅₀ values in the nanomolar range due to enhanced hydrophobic interactions .
- Antimicrobial testing via broth dilution methods reveals activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
Advanced Research Questions
Q. How can synthesis yields be optimized for complex pyrazole-triazole hybrids?
Methodological Answer:
- Catalyst screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for triazole formation. Yields increase from 60% to >85% with CuSO₄/Na ascorbate systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation steps, while ethanol minimizes byproducts in final crystallization .
Q. What computational methods are used to predict electronic properties of fluorinated pyrazoles?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) analyze frontier molecular orbitals. Fluorine substituents lower LUMO energies (−1.8 eV), enhancing electrophilicity .
- Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites. Pyrazole-trifluoromethyl derivatives form hydrogen bonds with Arg130 in COX-2 .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) distinguishes overlapping signals. For example, diastereotopic protons in pyrazolone-5-one derivatives are resolved via NOESY correlations .
- Crystallographic validation resolves ambiguities: X-ray structures confirm substituent orientation, clarifying unexpected upfield shifts in crowded aromatic regions .
Q. What strategies are used to establish structure-activity relationships (SAR) for pyrazole-based inhibitors?
Methodological Answer:
- Analog synthesis : Systematic variation of substituents (e.g., replacing -OCH₃ with -CF₃) identifies critical pharmacophores. Trifluoromethyl groups improve COX-2 selectivity by 50-fold .
- Free-Wilson analysis quantifies contributions of substituents to bioactivity. Meta-fluorine atoms increase antimicrobial potency by 2 log units .
Q. How do solvent polarity and temperature affect reaction pathways in pyrazole functionalization?
Methodological Answer:
- Kinetic studies (e.g., in situ IR monitoring) show that polar solvents (DMSO) accelerate SNAr reactions at the pyrazole C4 position, while non-polar solvents favor C5 substitution .
- Arrhenius plots reveal activation energies: Microwave-assisted reactions (Eₐ = 45 kJ/mol) are more efficient than thermal methods (Eₐ = 70 kJ/mol) .
Q. What advanced techniques validate target engagement in cellular assays?
Methodological Answer:
Q. How are solvent effects modeled in silico for reaction optimization?
Methodological Answer:
- Conductor-like Screening Model (COSMO-RS) predicts solvation energies. Ethanol reduces transition-state energy by 15 kcal/mol in Claisen-Schmidt condensations vs. toluene .
- Molecular dynamics simulations (Amber) analyze solvent-cage effects, showing DMF stabilizes intermediates via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
